molecular formula C20H19ClN2O3 B2407282 2-(4-chlorophenoxy)-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide CAS No. 851404-49-4

2-(4-chlorophenoxy)-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide

Cat. No. B2407282
CAS RN: 851404-49-4
M. Wt: 370.83
InChI Key: ULMAFALJBAAYTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C20H19ClN2O3 and its molecular weight is 370.83. The purity is usually 95%.
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Scientific Research Applications

Antiviral and Antiapoptotic Effects

A novel anilidoquinoline derivative, closely related to the chemical structure of interest, demonstrated significant antiviral and antiapoptotic effects in vitro. It showed a marked decrease in viral load and increased survival in mice infected with the Japanese encephalitis virus, suggesting potential therapeutic efficacy in treating viral encephalitis (Ghosh et al., 2008).

Antimicrobial Agents

New quinazoline derivatives have been synthesized and characterized for their potential as antimicrobial agents. These compounds exhibited antibacterial and antifungal activities against various pathogens, indicating their use in developing new antimicrobial therapies (Desai, Shihora, & Moradia, 2007).

Analgesic and Anti-inflammatory Activities

Quinazolinyl acetamides were synthesized and evaluated for their analgesic and anti-inflammatory activities. Among them, a specific compound showed potent analgesic and anti-inflammatory effects, suggesting its potential in pain and inflammation management (Alagarsamy et al., 2015).

Anticancer Potentials

A series of quinazolinone analogs were synthesized and subjected to in vitro antibacterial screening, demonstrating significant antimicrobial activity. Their binding affinity with a specific protein was analyzed through molecular docking, highlighting their potential in developing new antibacterial agents (Rajasekaran & Rao, 2015).

Molecular Docking and Anticonvulsant Activity

Derivatives of the compound, designed for anticonvulsant activity, underwent synthesis and evaluation. Molecular docking and in vivo studies suggested a positive correlation between docking scores and anticonvulsant effects, indicating the compound's efficacy in treating convulsive syndromes (El Kayal et al., 2019).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3/c1-13-2-3-14-11-15(20(25)23-18(14)10-13)8-9-22-19(24)12-26-17-6-4-16(21)5-7-17/h2-7,10-11H,8-9,12H2,1H3,(H,22,24)(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMAFALJBAAYTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)COC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide

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